molecular formula C12H10ClN3S B13867839 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13867839
M. Wt: 263.75 g/mol
InChI Key: KSJSJVOTIAJWNH-UHFFFAOYSA-N
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Description

4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a thiophene ring, chlorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethyl malonate and allyl bromide followed by cyclization with amidine can yield the pyrimidine core . The incorporation of the thiophene ring and chlorination steps are achieved through subsequent reactions involving thiophene derivatives and chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of the thioph

Properties

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H10ClN3S/c1-6-7(2)14-12-9(6)10(13)15-11(16-12)8-4-3-5-17-8/h3-5H,1-2H3,(H,14,15,16)

InChI Key

KSJSJVOTIAJWNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C

Origin of Product

United States

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